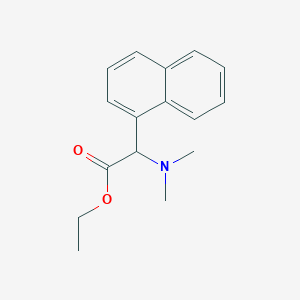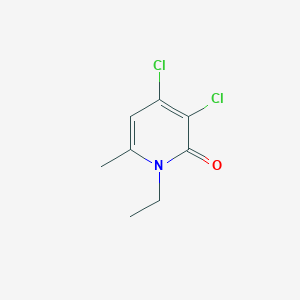
3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable pyridine derivative.
Chlorination: Introduction of chlorine atoms at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using alkyl halides in the presence of a base.
Cyclization: Formation of the pyridinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyridinone ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinones.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one may have applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible applications in drug development for its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloropyridine: Lacks the ethyl and methyl groups.
1-Ethyl-6-methylpyridin-2(1H)-one: Lacks the chlorine atoms.
3,4-Dichloro-6-methylpyridin-2(1H)-one: Lacks the ethyl group.
Uniqueness
3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of dichloro, ethyl, and methyl substitutions, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
3,4-dichloro-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9Cl2NO/c1-3-11-5(2)4-6(9)7(10)8(11)12/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XSSHANYLDWLAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=C(C1=O)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)


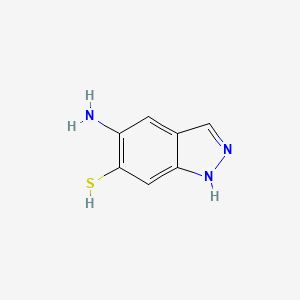
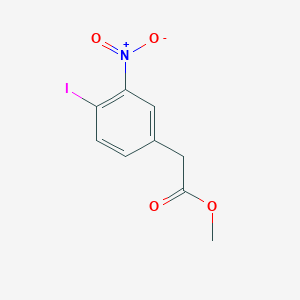
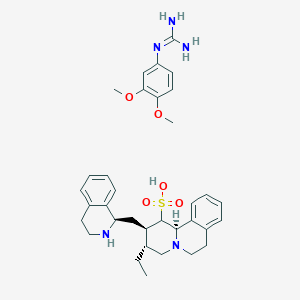
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13027098.png)
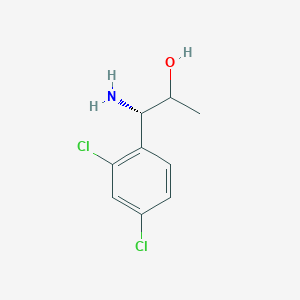
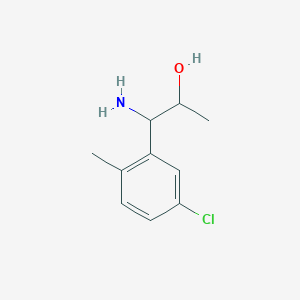
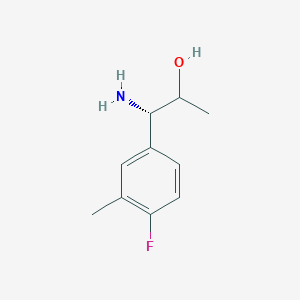
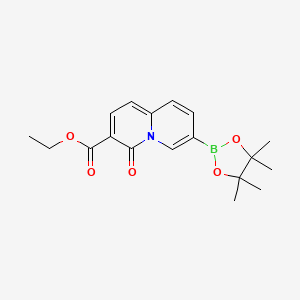
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
